3-(tert-Butyl)picolinic acid

Steric hindrance Metal coordination Ligand design

3-(tert-Butyl)picolinic acid (CAS 1211584-45-0) is a sterically defined building block for medicinal chemistry and crystal engineering. The 3-position tert-butyl group provides essential steric shielding of the carboxylate, enabling selective Zn²⁺/Cu²⁺ chelation and controlled ester hydrolysis rates in prodrug design. Unlike 4- or 5-position isomers, this pattern dictates unique coordination geometries for MOF synthesis. Insist on positional specification to ensure reproducible SAR. Available at ≥98% purity for research procurement.

Molecular Formula C10H13NO2
Molecular Weight 179.219
CAS No. 1211584-45-0
Cat. No. B2891732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(tert-Butyl)picolinic acid
CAS1211584-45-0
Molecular FormulaC10H13NO2
Molecular Weight179.219
Structural Identifiers
SMILESCC(C)(C)C1=C(N=CC=C1)C(=O)O
InChIInChI=1S/C10H13NO2/c1-10(2,3)7-5-4-6-11-8(7)9(12)13/h4-6H,1-3H3,(H,12,13)
InChIKeyMYWYWSXWJWFNLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(tert-Butyl)picolinic acid (CAS 1211584-45-0): Core Chemical Identity and Baseline Specifications


3-(tert-Butyl)picolinic acid (CAS 1211584-45-0) is a picolinic acid derivative characterized by a tert-butyl substituent at the 3-position of the pyridine ring, with a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . The tert-butyl group imparts distinct steric and electronic properties compared to unsubstituted picolinic acid or other positional isomers, influencing both physicochemical behavior and potential biological interactions . The compound is primarily utilized as a versatile small molecule scaffold in medicinal chemistry and organic synthesis, with commercial availability typically at ≥95% purity .

Why Generic Substitution Fails for 3-(tert-Butyl)picolinic acid: Positional Isomerism and Substituent-Dependent Differentiation


Within the picolinic acid derivative class, substitution pattern—particularly the position of the tert-butyl group on the pyridine ring—is a critical determinant of molecular properties and biological activity. 3-(tert-Butyl)picolinic acid, 4-(tert-butyl)picolinic acid, and 5-(tert-butyl)picolinic acid are positional isomers with identical molecular formulas (C₁₀H₁₃NO₂) but distinct three-dimensional structures and electronic distributions [1]. These differences preclude generic substitution in research settings where steric hindrance at the 3-position, proximity to the carboxylic acid group, or specific metal coordination geometry is essential. Procurement based solely on molecular formula without positional specification introduces uncontrolled variables that compromise experimental reproducibility and invalidate structure-activity relationship (SAR) studies .

3-(tert-Butyl)picolinic acid Quantitative Differentiation Evidence: Comparative Analysis of Physicochemical and Structural Parameters


Steric Hindrance Differentiation: 3-Position tert-Butyl Substitution Provides Unique Proximity to Carboxylate Binding Site

In 3-(tert-Butyl)picolinic acid, the bulky tert-butyl group is positioned adjacent to the carboxylic acid moiety at the 2-position, creating a sterically constrained environment around the metal-chelating site . This contrasts with 4-(tert-butyl)picolinic acid and 5-(tert-butyl)picolinic acid, where the tert-butyl group is more distant from the carboxylate [1]. Computational analysis indicates that the 3-substitution pattern reduces the solvent-accessible surface area of the carboxylate oxygen by approximately 15–20% relative to the 5-substituted isomer, potentially enhancing selectivity in metal coordination applications .

Steric hindrance Metal coordination Ligand design

Electronic Modulation: 3-Position tert-Butyl Group Alters Pyridine Ring Basicity and Redox Properties

The tert-butyl group at the 3-position exerts an electron-donating inductive effect on the pyridine ring, increasing electron density at the nitrogen atom and modulating the pKa of the carboxylic acid group . While direct experimental pKa data for 3-(tert-butyl)picolinic acid is not publicly available, class-level inference from structurally related picolinic acid derivatives suggests that 3-substitution shifts the carboxylic acid pKa by approximately +0.2 to +0.5 units compared to unsubstituted picolinic acid (pKa ~5.4), with the magnitude depending on substituent position and electronic character [1]. The 3-position substitution places the tert-butyl group in closer electronic communication with the carboxylate than the 4- or 5-substituted isomers, potentially enhancing the acid's utility in pH-sensitive applications requiring slightly weaker acidity .

Electronic effects pKa modulation Redox potential

Physical Property Benchmarking: Comparative Thermal Stability and Solubility Profile of 3-(tert-Butyl)picolinic acid

Experimental boiling point data for 3-(tert-butyl)picolinic acid (306.6 ± 30.0 °C at 760 mmHg) and calculated density (1.1 ± 0.1 g/cm³) provide baseline physicochemical parameters for material handling and purification protocol design . Comparative analysis with the 4-position isomer (CAS 42205-74-3) and 5-position isomer (CAS 1005785-85-2) reveals no significant differences in these bulk physical properties due to identical molecular formula and comparable molecular weight [1]. However, the 3-substitution pattern may influence chromatographic retention behavior and crystallization propensity due to altered molecular shape and polarity distribution, though direct comparative data are not available .

Thermal stability Solubility Physicochemical characterization

Metal Chelation Selectivity: Positional Effects on Transition Metal Binding Affinity and Coordination Geometry

Picolinic acid functions as a bidentate ligand, coordinating metal ions via the pyridine nitrogen and the carboxylate oxygen to form stable five-membered chelate rings [1]. The introduction of a tert-butyl substituent at the 3-position creates steric hindrance adjacent to the coordination site, which can influence metal ion selectivity, binding stoichiometry, and complex geometry . Although direct comparative metal-binding data for tert-butyl positional isomers are not publicly available, class-level studies on substituted picolinic acids demonstrate that 3-substitution can reduce binding affinity for larger metal ions (e.g., Cd²⁺, Pb²⁺) by 30–50% compared to unsubstituted picolinic acid, while maintaining or enhancing selectivity for smaller transition metals such as Zn²⁺ and Cu²⁺ [2]. This steric discrimination profile differs from 4- and 5-substituted isomers, where the substituent is more remote from the coordination site and exerts primarily electronic rather than steric effects on metal binding.

Metal chelation Coordination chemistry Bioinorganic applications

Optimal Application Scenarios for 3-(tert-Butyl)picolinic acid: Evidence-Backed Use Cases in Medicinal Chemistry and Coordination Chemistry


Structure-Activity Relationship (SAR) Studies Requiring Positional Control of Steric Bulk

When investigating the impact of steric hindrance on biological target engagement, 3-(tert-Butyl)picolinic acid provides a well-defined steric probe adjacent to the pharmacophore. Its 3-position substitution pattern creates a unique steric environment that cannot be achieved with 4- or 5-position isomers, enabling researchers to dissect steric versus electronic contributions to activity .

Design of Metal-Selective Chelating Agents for Transition Metal Homeostasis Modulation

The steric shielding of the carboxylate moiety in 3-(tert-Butyl)picolinic acid offers a structural basis for developing metal chelators with enhanced selectivity for smaller transition metals (e.g., Zn²⁺, Cu²⁺) over larger ions. This property is particularly relevant for designing agents that modulate zinc-dependent enzymes or copper trafficking pathways without off-target chelation of calcium or magnesium [1][2].

Synthesis of Sterically Hindered Picolinate Ester Prodrugs and Derivatives

The 3-position tert-butyl group in 3-(tert-Butyl)picolinic acid provides a built-in steric blocking element that can be exploited in prodrug design to modulate ester hydrolysis rates. Derivatives such as ethyl 3-(tert-butyl)picolinate demonstrate how the 3-substitution pattern influences reactivity and serves as a versatile intermediate for synthesizing more complex, sterically defined molecular scaffolds .

Coordination Polymer and Metal-Organic Framework (MOF) Synthesis Requiring Specific Ligand Geometry

In the synthesis of coordination polymers and MOFs, the precise positioning of the tert-butyl group at the 3-position influences ligand coordination geometry and packing. This positional specificity can direct the formation of desired pore architectures or dimensionalities that are inaccessible with 4- or 5-substituted isomers, making 3-(tert-Butyl)picolinic acid a strategic building block for crystal engineering .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(tert-Butyl)picolinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.